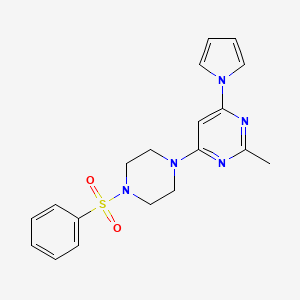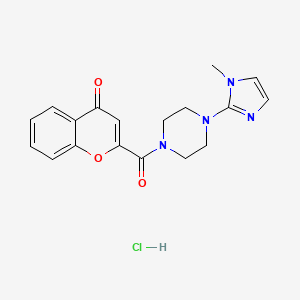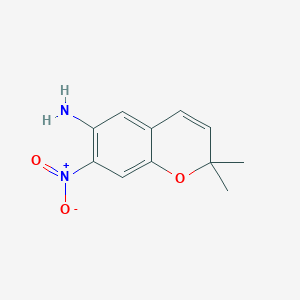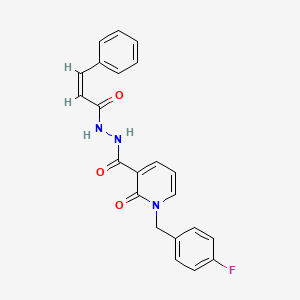
2-(1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H18N4OS2 and its molecular weight is 346.47. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
The disposition and metabolism of related compounds, such as SB-649868, which shares structural similarities with the oxadiazole derivatives, have been extensively studied. SB-649868, an orexin 1 and 2 receptor antagonist developed for insomnia treatment, shows that after oral administration, elimination occurs predominantly via feces, with urinary excretion accounting for a smaller proportion. This study highlighted the compound's extensive metabolism and the presence of more slowly cleared metabolites, emphasizing the importance of understanding the pharmacokinetics of such compounds for therapeutic applications (Renzulli et al., 2011).
Therapeutic Potential
Research on compounds with structural similarity to 2-(1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole has explored their potential in treating various conditions. For example, the metabolism and disposition of BMS-690514, an inhibitor targeting human epidermal growth factor and vascular endothelial growth factor receptors, indicate its development for treating cancers such as non-small-cell lung cancer and metastatic breast cancer. This study showed that BMS-690514 is well absorbed and extensively metabolized, with significant implications for its therapeutic efficacy and safety profile (Christopher et al., 2010).
Metabolite Identification and Toxicology
Understanding the metabolism of such compounds is crucial for identifying potential metabolites that may contribute to their pharmacological profile or toxicology. For instance, the identification of metabolites from the anticonvulsant oxadiazole Ro 03-4066 in human volunteers suggests that the initial metabolic step involves hydroxylation of the N-methyl group. These findings are vital for assessing the drug's safety and efficacy (Allen et al., 1971).
Eigenschaften
IUPAC Name |
2-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-11-17-14(10-23-11)8-20-5-2-12(3-6-20)15-18-19-16(21-15)13-4-7-22-9-13/h4,7,9-10,12H,2-3,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMFOSNXEYZNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((2-Methylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-Methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl]propanoic acid](/img/structure/B2475893.png)


![(E)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2475898.png)


![N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]furan-2-carboxamide](/img/structure/B2475904.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2475905.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2-amino-N-(2,5-dimethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2475907.png)



